molecular formula C22H24N2O4S B13774776 hydrogen sulfate;1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium CAS No. 68845-14-7

hydrogen sulfate;1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium

Cat. No.: B13774776
CAS No.: 68845-14-7
M. Wt: 412.5 g/mol
InChI Key: BDJFQERXSWMBCA-UHFFFAOYSA-M
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Description

Hydrogen sulfate;1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium is a cationic indolium dye characterized by two substituted indole moieties connected via an ethenyl bridge. The molecule features:

  • 1,3,3-Trimethyl substitution on one indole ring, enhancing steric stabilization and electronic delocalization.
  • 2-Methyl substitution on the second indole, modulating π-conjugation and solubility.
  • Hydrogen sulfate counterion, improving aqueous solubility compared to halide salts like chloride or iodide .

This compound belongs to the cyanine dye family, known for strong near-infrared (NIR) absorption and applications in photovoltaics, bioimaging, and therapeutics. Its structural design balances conjugation length and substituent effects, making it a candidate for targeted biological interactions, such as stabilizing misfolded p53 in cancer therapy .

Properties

CAS No.

68845-14-7

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5 g/mol

IUPAC Name

hydrogen sulfate;1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium

InChI

InChI=1S/C22H23N2.H2O4S/c1-15-16(17-9-5-7-11-19(17)23-15)13-14-21-22(2,3)18-10-6-8-12-20(18)24(21)4;1-5(2,3)4/h5-14,16H,1-4H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

BDJFQERXSWMBCA-UHFFFAOYSA-M

Canonical SMILES

CC1=NC2=CC=CC=C2C1C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.OS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Formation of the Indole Core

The indole moiety is typically prepared via classical methods such as the Fischer indole synthesis, which involves the acid-catalyzed reaction of phenylhydrazine derivatives with ketones or aldehydes. Alternative methods include palladium-catalyzed cross-coupling reactions for functionalized indole derivatives to allow substitution at specific positions.

Coupling Reactions to Form the Ethenyl Bridge

The linking of the two indole units through a vinylene (ethenyl) bridge is often achieved by:

These methods allow for regioselective formation of the carbon-carbon double bond connecting the 2-position of one indole to the 3-position of the other, often using substituted indole aldehydes or halides as starting materials.

Quaternization and Counterion Exchange

The final step involves quaternization of the nitrogen atom on the indolium ring, typically by alkylation with methylating agents such as methyl iodide or dimethyl sulfate. The resulting iodide or other halide salt is then subjected to ion exchange to introduce the hydrogen sulfate counterion, often by treatment with sulfuric acid or hydrogen sulfate salts under controlled conditions.

Detailed Synthetic Route and Reaction Conditions

Step Reactants Conditions Notes Yield (%)
1. Indole Core Synthesis Phenylhydrazine + Ketone/Aldehyde Acidic medium, reflux Fischer indole synthesis 70–85
2. Functionalization Indole derivative + Halogenating agent Pd-catalyst, base, solvent (e.g., THF) Halogenation at C-2 or C-3 position 60–75
3. Coupling Indole aldehyde + Indole halide Pd-catalyst, base, elevated temp (80–100°C) Heck or Suzuki coupling 50–68
4. Quaternization Coupled indole + Methylating agent Anhydrous solvent, room temp Formation of indolium salt 80–90
5. Ion Exchange Indolium halide + H2SO4 Aqueous or mixed solvent, mild temp Introduction of hydrogen sulfate counterion 85–95

Note: Yields vary depending on scale, purity of reagents, and reaction optimization.

Optimization and Reaction Parameter Analysis

Catalyst and Ligand Effects

  • Use of rhodium catalysts such as Rh(acac)(CO)₂ with bidentate ligands like Xantphos improves regioselectivity and yield in hydroformylation and coupling steps.
  • Palladium catalysts with phosphine ligands are preferred for cross-coupling reactions to minimize side products.

Temperature and Pressure

  • Elevated temperatures (~100°C) and moderate pressures of carbon monoxide/hydrogen (10 bar each) enhance cyclization and coupling efficiency.
  • Ion exchange and quaternization steps are generally performed at room temperature to avoid decomposition.

Solvent Choice

  • Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are preferred for coupling and quaternization to reduce side reactions.
  • Water or ethanol-water mixtures are used in ion exchange for efficient counterion replacement.

Reaction Time

  • Coupling reactions typically require 5–14 hours monitored by thin-layer chromatography (TLC).
  • Quaternization and ion exchange steps complete within 12 hours.

Characterization Techniques for Structural Confirmation

Technique Purpose Key Observations
X-ray Crystallography Confirm molecular structure and geometry Planar indolium core, ethenyl linkage geometry
¹H NMR Spectroscopy Identify methyl and aromatic proton environments Methyl protons at δ 3.2–3.8 ppm, vinyl protons characteristic shifts
High-Resolution Mass Spectrometry (HRMS) Confirm molecular weight and formula Molecular ion peak at m/z ~412.5 consistent with C22H24N2O4S
Fourier-Transform Infrared Spectroscopy (FT-IR) Detect functional groups and counterion S-O stretching bands at 1050–1200 cm⁻¹ indicating hydrogen sulfate presence

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Conditions Yield Range (%) References
Indole Core Synthesis Fischer indole synthesis Phenylhydrazine, ketones Acidic reflux 70–85
Functionalization Halogenation, Pd-catalysis Pd catalyst, halogen source 80–100°C 60–75
Coupling Heck/Suzuki coupling Pd catalyst, base 80–100°C, inert atmosphere 50–68
Quaternization Alkylation Methyl iodide or dimethyl sulfate Anhydrous solvent, RT 80–90
Ion Exchange Counterion replacement H2SO4 or hydrogen sulfate salts Mild temp, aqueous 85–95

Chemical Reactions Analysis

Types of Reactions

Hydrogen sulfate;1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of hydrogen sulfate;1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, optical, and biological differences between the target compound and analogous indolium derivatives:

Compound Name Key Structural Features λmax (nm) Biological Activity (Docking Score) Primary Applications References
Hydrogen sulfate;1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium Two methylated indoles, ethenyl bridge, sulfate counterion Not reported −9.6 (p53 stabilization) Cancer therapy, photovoltaics
1-Ethyl-2-[3-(1-ethyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)propenyl]-3,3-dimethyl-3H-indolium iodide Ethyl substituents, propenyl bridge, iodide counterion 546 (MeOH) Not reported Optical materials
1,3,3-Trimethyl-2-[5-(1,3,3-trimethyl-1,3-dihydroindol-2-ylidene)penta-1,3-dienyl]-3H-indolium Extended penta-1,3-dienyl bridge, higher conjugation length >600 (NIR) Not reported NIR imaging, solar cells
Indoxyl sulfate (3-Indoxyl sulfate) Single indole ring, sulfate group, no alkylation 280–300 Uremic toxin (pathological) Biomarker for renal dysfunction
PhiKan-083 (Standard p53 stabilizer) Carbazole core, methylamine substituent Not applicable −7.6 (p53 stabilization) Breast cancer therapy

Key Comparisons :

Conjugation Length and Optical Properties :

  • The target compound’s ethenyl bridge provides moderate conjugation, likely resulting in absorption in the visible range (500–600 nm). In contrast, derivatives with extended dienyl bridges (e.g., penta-1,3-dienyl) exhibit redshifted absorption (>600 nm) due to enhanced π-conjugation .
  • Substitution with ethyl groups (e.g., 1-ethyl-3,3-dimethylindole) further shifts λmax due to electron-donating effects .

Counterion Effects :

  • The hydrogen sulfate counterion improves aqueous solubility compared to iodide or chloride salts, which are common in cyanine dyes (e.g., IR775-I in ). This property enhances bioavailability for therapeutic applications .

Biological Activity :

  • The target compound (−9.6 docking score) outperforms PhiKan-083 (−7.6) in computational models of p53 stabilization, suggesting stronger binding to misfolded p53 proteins in breast cancer .
  • Unlike indoxyl sulfate, a uremic toxin with a single indole ring, the target compound’s bis-indole structure and alkylation prevent toxic metabolic accumulation .

Synthetic Accessibility :

  • The compound can be synthesized via acid-catalyzed condensation of 1,3,3-trimethylindole with 2-methylindole-3-carbaldehyde, followed by sulfonation. This mirrors methods for related indolium dyes (e.g., ) .

Biological Activity

The compound hydrogen sulfate; 1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium (CAS Number: 72089-15-7) is a derivative of indole that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C22H24N2O4S, with a molecular weight of 412.502 g/mol. The structure features a trimethylindolium moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC22H24N2O4S
Molecular Weight412.502 g/mol
CAS Number72089-15-7
LogP5.41610

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives. For instance, the compound AZD6244, which includes a hydrogen sulfate formulation similar to our compound of interest, demonstrated significant efficacy in treating metastatic melanoma with a V600E BRAF mutation. In clinical trials, patients receiving the hydrogen sulfate formulation exhibited a maximum tolerated dose (MTD) of 75 mg twice daily with promising pharmacodynamic responses including inhibition of extracellular signal-regulated kinase phosphorylation in peripheral blood lymphocytes .

Antibacterial Activity

Research has indicated that indole derivatives possess antimicrobial properties. A study focusing on various indole compounds showed that specific derivatives exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Notably, compounds derived from indole structures demonstrated minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA, suggesting that hydrogen sulfate derivatives could exhibit similar or enhanced antibacterial effects .

The biological activity of hydrogen sulfate; 1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium may be attributed to its ability to interact with cellular signaling pathways. Specifically, the inhibition of mitogen-activated protein kinase (MAPK) pathways has been linked to its anticancer effects. The pharmacokinetic profile indicates enhanced bioavailability compared to free-base formulations .

Clinical Trials

A first-in-human study involving AZD6244 Hyd-Sulfate capsules demonstrated a favorable toxicity profile and significant pharmacodynamic activity in patients with advanced solid tumors. The study reported adverse events such as fatigue and acneiform dermatitis but overall highlighted the potential for further development in clinical settings .

Antimicrobial Studies

In antimicrobial evaluations, indole derivatives have shown selective suppression of rapidly dividing cancer cells while exhibiting significant antibacterial activity against both standard strains and resistant strains like MRSA. This dual action suggests potential applications in both oncology and infectious disease management .

Q & A

Q. Basic Research Focus

  • X-ray crystallography : Resolves the planar indolium core and confirms ethenyl bridge geometry, as demonstrated for analogous sulfonamide-indole hybrids .
  • NMR spectroscopy : ¹H NMR identifies methyl group environments (e.g., 1,3,3-trimethyl indolium protons at δ 3.2–3.8 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M⁺] at m/z 299.34 for related indolium salts) .
  • FT-IR : Detects hydrogen sulfate counterion vibrations (S-O stretching at 1050–1200 cm⁻¹) .

Advanced Insight : Pair solid-state NMR with DFT calculations to analyze counterion interactions in crystal lattices .

How does the hydrogen sulfate counterion impact the compound's solubility and crystallinity compared to other counterions?

Q. Advanced Research Focus

  • Solubility : Hydrogen sulfate improves aqueous solubility (critical for biological assays) compared to hydrophobic counterions like tosylate () .
  • Crystallinity : Hydrogen sulfate forms tighter ionic lattices due to hydrogen bonding, as seen in analogous indole sulfonates (). This reduces hygroscopicity but may complicate recrystallization .
  • Counterion exchange : Test alternative anions (e.g., chloride, triflate) via metathesis to optimize phase behavior for specific applications .

Methodological Insight : Use differential scanning calorimetry (DSC) to compare melting points and polymorph stability.

What computational methods are suitable for predicting the electronic properties and potential applications of this indolium salt?

Q. Advanced Research Focus

  • DFT calculations : Model π-conjugation in the ethenyl bridge to predict absorption maxima (e.g., visible-range absorbance for dye applications) .
  • Molecular docking : Screen against nicotinic acetylcholine receptors (nAChRs) using AutoDock Vina, leveraging structural similarities to bioactive indole sulfonamides .
  • TD-DFT : Simulate excited-state behavior to assess suitability as a fluorescent probe .

Validation : Cross-reference computed spectra (UV-Vis, fluorescence) with experimental data from and .

How can researchers assess the stability of this compound under various storage conditions, and what degradation products are observed?

Q. Basic Research Focus

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC:
    • Acidic conditions : Hydrolysis of the ethenyl bridge generates indole-3-carboxaldehyde .
    • Oxidative stress : Sulfate counterion stabilizes against radical degradation compared to chloride .
  • LC-MS/MS : Identify degradation products (e.g., demethylated indole derivatives) .

Storage recommendation : Store desiccated at –20°C in amber vials to prevent photolytic cleavage .

What strategies mitigate batch-to-batch variability in the synthesis of this compound, and how are impurities characterized?

Q. Advanced Research Focus

  • Process analytical technology (PAT) : Use inline FT-IR to monitor quaternization efficiency in real time .
  • Impurity profiling : Major impurities include unreacted 2-methylindole (retention time 8.2 min on C18 HPLC) and over-alkylated byproducts .
  • Design of Experiments (DoE) : Optimize reaction time and catalyst loading using response surface methodology ( shows yield variability from 10% to 68% under scaled conditions) .

Quality control : Implement USP-style test solutions (e.g., ferrous sulfate TS) to validate counterion purity .

What are the known or potential pharmacological targets of this compound based on structural analogs?

Q. Advanced Research Focus

  • Antimicrobial activity : Structural analogs with sulfonamide groups inhibit bacterial dihydropteroate synthase (DHPS) .
  • Anticancer potential : Indolium salts intercalate DNA G-quadruplexes, as shown for 3,3-diphenylindole derivatives .
  • Neuropharmacology : Docking studies predict affinity for serotonin receptors (5-HT₂A) due to planar indole cores .

Validation : Perform in vitro cytotoxicity assays (e.g., MTT on HeLa cells) and compare with toxicity data from (STOT category 3) .

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